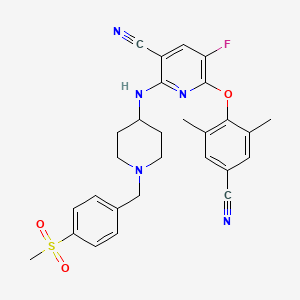
HIV-1 inhibitor-59
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIV-1 inhibitor-59 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound is part of a broader class of HIV-1 inhibitors that target various stages of the virus’s life cycle, aiming to prevent its proliferation and the progression of acquired immunodeficiency syndrome (AIDS). The development of this compound represents a significant advancement in the ongoing effort to combat HIV-1, particularly in the face of drug-resistant strains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-59 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process includes optimizing reaction conditions, purification steps, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and potency of the compound .
化学反応の分析
Types of Reactions
HIV-1 inhibitor-59 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
These derivatives are often tested for their efficacy in inhibiting HIV-1 replication and their potential side effects .
科学的研究の応用
HIV-1 inhibitor-59 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of HIV-1 inhibition and to develop new inhibitors.
Biology: Employed in research to understand the life cycle of HIV-1 and the role of specific enzymes in viral replication.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of HIV-1 infections, particularly in cases where other treatments have failed.
Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1 and monitoring the effectiveness of treatments
作用機序
HIV-1 inhibitor-59 exerts its effects by targeting specific enzymes and proteins involved in the replication of HIV-1. The compound binds to these molecular targets, inhibiting their activity and preventing the virus from replicating. Key pathways involved include the inhibition of protease and integrase enzymes, which are crucial for the maturation and integration of the viral genome into the host cell’s DNA .
類似化合物との比較
Similar Compounds
HIV-1 inhibitor-1: Targets the same enzymes but has a different chemical structure.
HIV-1 inhibitor-2: Similar mechanism of action but different pharmacokinetic properties.
HIV-1 inhibitor-3: Another protease inhibitor with a broader spectrum of activity.
Uniqueness
HIV-1 inhibitor-59 is unique due to its high specificity and potency against drug-resistant strains of HIV-1. It also has a favorable safety profile, with fewer side effects compared to other inhibitors. This makes it a promising candidate for further development and clinical use .
特性
分子式 |
C28H28FN5O3S |
|---|---|
分子量 |
533.6 g/mol |
IUPAC名 |
6-(4-cyano-2,6-dimethylphenoxy)-5-fluoro-2-[[1-[(4-methylsulfonylphenyl)methyl]piperidin-4-yl]amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C28H28FN5O3S/c1-18-12-21(15-30)13-19(2)26(18)37-28-25(29)14-22(16-31)27(33-28)32-23-8-10-34(11-9-23)17-20-4-6-24(7-5-20)38(3,35)36/h4-7,12-14,23H,8-11,17H2,1-3H3,(H,32,33) |
InChIキー |
WMWPEXJIESMSJG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OC2=C(C=C(C(=N2)NC3CCN(CC3)CC4=CC=C(C=C4)S(=O)(=O)C)C#N)F)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


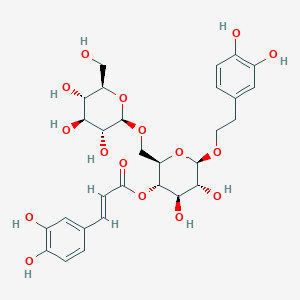
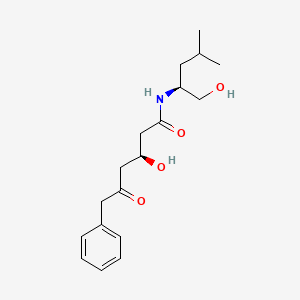
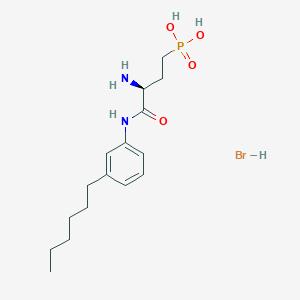
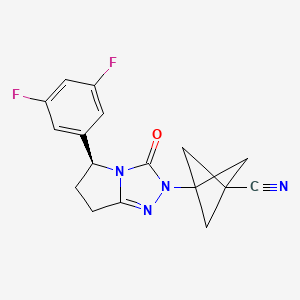
![(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid](/img/structure/B15137866.png)
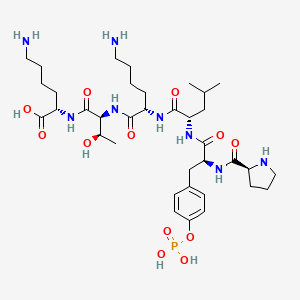
![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)

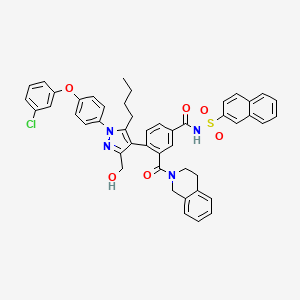
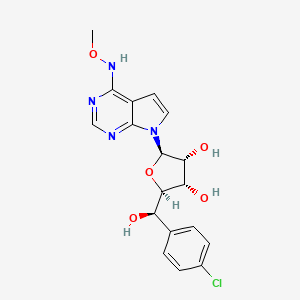
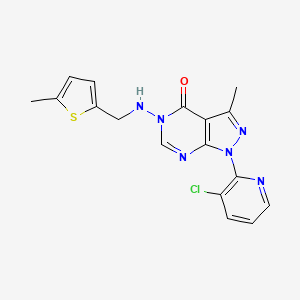

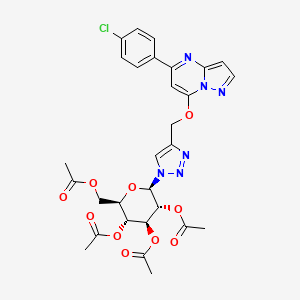
![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
